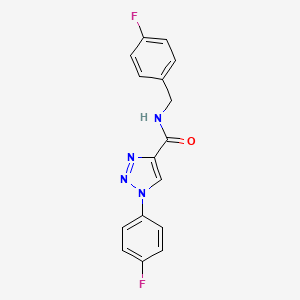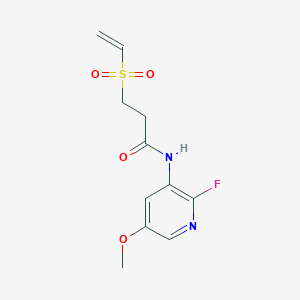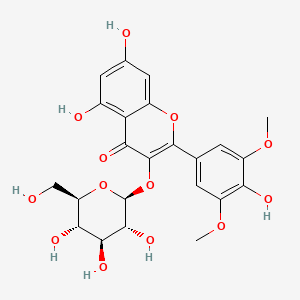
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been explored in various studies to understand their molecular structure and potential applications. One notable research involved the experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles. This study synthesized two biologically active 1,2,4-triazole derivatives, focusing on their crystalline behavior and intermolecular interactions, which are crucial for their potential applications in pharmaceuticals and materials science (Shukla et al., 2014).
Biological Activity
Several studies have focused on the biological activity of N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide derivatives. For instance, the synthesis, structural characterization, and evaluation of the antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound synthesized by condensation that inhibits the proliferation of some cancer cell lines, showcases the potential of such compounds in cancer research (Hao et al., 2017). Another study presents the facile synthesis, crystal structure, DFT calculation, and biological activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, providing insight into the compound's enzyme inhibition potential, which could be beneficial for treating Alzheimer's and diabetic diseases (Saleem et al., 2018).
Antimicrobial Applications
The antimicrobial potential of 1,4-disubstituted 1,2,3-triazole derivatives has also been examined. A study synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, showing moderate to good activities against tested bacterial and fungal strains. This highlights the compounds' role in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (Jadhav et al., 2017).
Antifungal and Preservative Applications
Exploring the antifungal potential of benzofuran-1,2,3-triazole hybrids, a study synthesized novel compounds evaluated as fungicidal preservatives against various fungi. One compound demonstrated significant activity against wet brown-rot fungi, indicating its potential as a bio-preservative (Abedinifar et al., 2020).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-12-3-1-11(2-4-12)9-19-16(23)15-10-22(21-20-15)14-7-5-13(18)6-8-14/h1-8,10H,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHXZKQPIQMIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2510410.png)
![N-(2-{[4-(aminomethyl)oxan-4-yl]oxy}ethyl)-2-chloro-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2510411.png)
![Ethyl 4-[(3,5,7-trimethyl-1-adamantyl)carbamoylamino]benzoate](/img/structure/B2510413.png)


![Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510418.png)
![2-(3-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2510420.png)
![Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2510421.png)
![Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2510426.png)
![4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510427.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2510428.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2510429.png)

